Technical Guide: Characterization of 6-Methyl-2H-1,2,4-triazine-5-thione
Technical Guide: Characterization of 6-Methyl-2H-1,2,4-triazine-5-thione
This guide outlines the characterization framework for 6-methyl-2H-1,2,4-triazine-5-thione , a specific heterocyclic scaffold distinct from its more common 3-thioxo isomers. This compound presents unique challenges in tautomeric analysis and synthesis, relevant to coordination chemistry and pharmaceutical intermediate profiling.
Executive Summary
6-methyl-2H-1,2,4-triazine-5-thione (MW: 127.17 g/mol ) is a sulfur-containing heterocycle characterized by a 1,2,4-triazine core substituted with a methyl group at position 6 and a thione moiety at position 5.[1][2][3] Unlike the widely studied 3-thioxo derivatives (e.g., thiosemicarbazide condensates), the 5-thione isomer is synthetically elusive and exhibits distinct electronic properties.
This guide provides a rigorous protocol for its synthesis, purification, and multi-modal characterization, emphasizing the resolution of thione-thiol tautomerism which dictates its reactivity as a ligand and biological pharmacophore.
Structural Dynamics & Tautomerism
The characterization of this molecule is fundamentally an exercise in defining its tautomeric state. The molecule exists in equilibrium between the 5-thione (NH form) and the 5-thiol (SH form).
-
Thione Form (2H): Predominant in polar solvents and the solid state due to strong N-H···S hydrogen bonding.
-
Thiol Form: Favored in coordination complexes (S-bonding) or high-pH environments.
DFT Insight: Computational studies (B3LYP/6-31G*) generally indicate the thione form is thermodynamically more stable by ~5-8 kcal/mol in the gas phase, a gap that widens in polar protic solvents.
Visualization: Tautomeric Equilibrium
The following diagram illustrates the proton transfer mechanism central to the compound's reactivity.
Figure 1: Tautomeric equilibrium between 5-thione and 5-thiol forms, showing the pathway to metal coordination.
Synthesis & Purification Protocols
Accessing the 5-thione isomer requires bypassing the thermodynamic trap of the 3-thioxo isomer. Two primary routes are validated:
Method A: Thionation of 6-Methyl-1,2,4-triazin-5(2H)-one (Scalable)
This method converts the carbonyl oxygen of the easily accessible 5-one precursor to sulfur.
Protocol:
-
Precursor Synthesis: Condense ethyl pyruvate with formic hydrazide in ethanol to yield 6-methyl-1,2,4-triazin-5(2H)-one.
-
Thionation: Suspend the 5-one (10 mmol) in anhydrous pyridine (20 mL).
-
Reagent Addition: Add Lawesson’s Reagent (6 mmol) or
(5 mmol) under inert atmosphere ( ). -
Reaction: Reflux at 110°C for 3-5 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).
-
Workup: Cool to RT. Pour into ice-cold water (100 mL). The thione precipitates as a yellow/orange solid.
-
Purification: Recrystallize from ethanol/water (9:1).
Method B: Tetrazine-Thiocyanate Cycloaddition (Advanced)
A modern, regioselective route utilizing inverse electron demand Diels-Alder (IEDDA) chemistry, ideal for generating high-purity ligands.
Protocol:
-
Reactants: Dissolve 3-methyl-1,2,4,5-tetrazine (1 eq) in acetonitrile.
-
Addition: Add KSCN (Potassium Thiocyanate, 1.2 eq).
-
Mechanism: The reaction proceeds via nucleophilic addition followed by retro-Diels-Alder (
extrusion). -
Isolation: Solvent evaporation and silica gel chromatography.
Figure 2: Synthetic workflow for Method A, highlighting the critical thionation step.
Spectroscopic Characterization
This section details the "fingerprint" data required to validate the structure.
Nuclear Magnetic Resonance (NMR)
NMR confirms the regiochemistry (methyl position) and the thione state (NH proton).
| Nucleus | Chemical Shift ( | Multiplicity | Assignment | Structural Insight |
| 13.5 - 14.2 | Broad Singlet | N-H (N2) | Confirms Thione tautomer (exchangeable with | |
| 8.8 - 9.2 | Singlet | H-3 | Highly deshielded by adjacent N1 and N2. | |
| 2.3 - 2.5 | Singlet | Characteristic methyl resonance on triazine ring. | ||
| 182.0 - 186.0 | Singlet | C=S (C5) | Downfield shift typical of thione carbons (>180 ppm). | |
| 155.0 - 160.0 | Singlet | C=N (C3) | ||
| 19.0 - 21.0 | Singlet |
Vibrational Spectroscopy (FT-IR)
Differentiation between C=O (precursor) and C=S (product) is critical.
-
Thione (C=S): Look for a strong band at 1150–1200 cm
. Absence of the strong Carbonyl band (1650–1700 cm ) confirms successful thionation. -
Amine (N-H): Broad band at 3100–3250 cm
, indicating H-bonding in the solid lattice.
UV-Vis Spectroscopy
-
Solvent: Methanol or Acetonitrile.
-
: ~270 nm (
) and ~340-360 nm ( ). -
Observation: The
transition involving the sulfur lone pair is responsible for the compound's characteristic yellow/orange color.
Crystallographic Analysis
X-ray diffraction (XRD) is the ultimate arbiter of the tautomeric state in the solid phase.
-
Crystal System: Typically Monoclinic or Triclinic.
-
Packing: The molecules form centrosymmetric dimers linked by N–H···S hydrogen bonds (
). -
Planarity: The triazine ring is strictly planar. The C=S bond length is approx 1.67 Å , intermediate between a single C-S (1.82 Å) and double C=S (1.60 Å), indicating significant resonance delocalization.
Analytical Quality Control (QC) Checklist
For researchers validating a batch, the following criteria must be met:
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Appearance: Yellow to orange crystalline solid.
-
Melting Point: Sharp range (typically >180°C, decomposition often observed).
-
Solubility: Soluble in DMSO, DMF, hot Ethanol. Poorly soluble in water and non-polar solvents (Hexane).
-
Mass Spectrometry (ESI-HRMS):
-
Ionization Mode: Positive (
) or Negative ( ). -
Target Mass:
(Calculated for ).
-
References
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Triazine Chalcogenones from Tetrazine Ligands. Source: Casola, G. et al. Inorganic Chemistry, 2023. Context: Describes the synthesis of 6-methyl-1,2,4-triazine-5-thione ligands via selenocyanate/thiocyanate addition to tetrazines. URL:[Link]
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Tautomerism in 1,2,4-Triazine-Thiones. Source: Abdel-Rahman, R. M. International Journal of Organic Chemistry, 2018. Context: General discussion on the thione-thiol equilibrium in triazine derivatives and their antimicrobial applications. URL:[Link]
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Reaction Scope of Triazine Carboxylates. Source: Boger, D. L. et al. Journal of Organic Chemistry, 2022.[4] Context: Provides foundational data on the reactivity of 6-methyl substituted triazines, relevant for precursor synthesis. URL:[Link]
